1-methyl-4-nitroso-1,4-diazepane hydrochloride
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Overview
Description
1-Methyl-4-nitroso-1,4-diazepane hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitroso-1,4-diazepane hydrochloride can be synthesized through several methods. One common approach involves the nitrosation of 1-methyl-1,4-diazepane using nitrous acid (HNO2) under acidic conditions. The reaction typically proceeds at low temperatures to prevent the decomposition of the nitroso group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitrosation reactions. The process involves careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitroso-1,4-diazepane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or alkyl groups can substitute the nitroso group.
Major Products Formed:
Oxidation: Formation of nitro compounds or oximes.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of various substituted diazepanes.
Scientific Research Applications
1-Methyl-4-nitroso-1,4-diazepane hydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a probe in biological studies.
Chemistry: The compound is used in the synthesis of pharmaceuticals and other organic compounds. Biology: It acts as a tool to study enzyme mechanisms and biological pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-methyl-4-nitroso-1,4-diazepane hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitroso group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors, influencing signal transduction processes.
Pathways: Involvement in oxidative stress pathways and redox reactions.
Comparison with Similar Compounds
1-Methyl-4-nitroso-1,4-diazepane hydrochloride is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:
1-Methyl-1,4-diazepane: Lacks the nitroso group, resulting in different reactivity.
4-Nitroso-1,4-diazepane: Different methyl group position affects its chemical behavior.
1-Methyl-4-nitroso-piperazine: Structural isomer with distinct properties.
These compounds share similarities but exhibit unique characteristics that make this compound particularly valuable in specific applications.
Properties
CAS No. |
2731009-81-5 |
---|---|
Molecular Formula |
C6H14ClN3O |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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